Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate
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Overview
Description
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound characterized by its unique structural framework. This compound is part of the spirocyclic family, which is known for its distinctive ring structure that combines flexibility with a limited number of degrees of freedom. The molecular formula of this compound is C11H19NO3, and it has a molecular weight of 213.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate can be achieved through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Another method involves the olefin metathesis reaction using a Grubbs catalyst. This six-step route is complex and expensive but allows for the synthesis of spirocyclic structures .
Industrial Production Methods
the Prins cyclization reaction remains a promising approach for large-scale synthesis due to its efficiency and ability to introduce various substituents .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing other spirocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups.
9-(4-tert-Butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with different substituents.
Uniqueness
Methyl 1-oxa-9-azaspiro[5Its ability to inhibit the MmpL3 protein makes it particularly valuable in the development of new antituberculosis drugs .
Properties
CAS No. |
1356386-51-0 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-14-10(13)9-2-3-11(15-8-9)4-6-12-7-5-11/h9,12H,2-8H2,1H3 |
InChI Key |
FYQMYAHTCYNZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2(CCNCC2)OC1 |
Origin of Product |
United States |
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